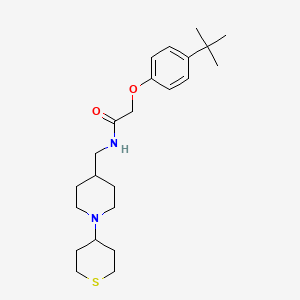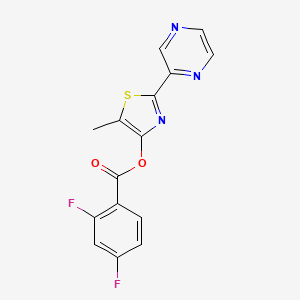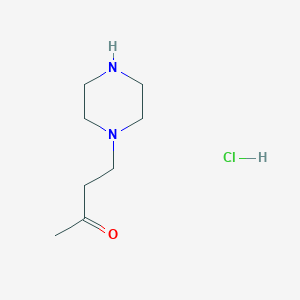
4-(Piperazin-1-yl)butan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(Piperazin-1-yl)butan-2-one hydrochloride” is a chemical compound with the formula C8H17ClN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 192.69 . The exact structure is not provided in the sources I found.Physical And Chemical Properties Analysis
The boiling point of “this compound” is not specified . More detailed physical and chemical properties are not provided in the sources I found.Scientific Research Applications
Antidiabetic Potential
The molecular association between a derivative of 4-(Piperazin-1-yl)butan-2-one hydrochloride, known as RTC1, and 2-hydroxypropyl-β-cyclodextrin (HPBCD) was studied for its potential in treating diabetes. This association led to improved solubility of RTC1, an antidiabetic compound. The in vitro biological evaluation indicated that the RTC1/HPBCD complex retained the same activity as RTC1 alone, with no reduction due to HPBCD (Devine et al., 2020).
Pharmacological Evaluation
A series of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, compounds 3a–l, were synthesized and evaluated for their antidepressant and antianxiety activities. These compounds, related to this compound, showed significant pharmacological potential (Kumar et al., 2017).
Calcium Channel Blocker
A compound, 4-amino-1-{4-[(4-chloro-phenyl)-phenyl-methyl]-piperazin-1-yl}-butan-1-one (HYP-10), derived from this compound, was synthesized and found to be a novel T-type calcium channel blocker. It demonstrated potential as both a nociceptive and inflammatory pain reliever, as well as an analgesic in a rat neuropathic pain model. This highlights its potential in pain management research (Noh et al., 2011).
Antipsychotic Agents
Substituted benzamides based on the structure of this compound were prepared and evaluated as potential atypical antipsychotic agents. These compounds showed promising in vitro and in vivo activities indicative of potential antipsychotic activity. The study contributed to understanding the structure-activity relationships for developing antipsychotic drugs (Norman et al., 1996).
Antihypertensive Agents
New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts were synthesized as potential dual antihypertensive agents. The study provided insights into the protonation of nitrogen atoms in the piperazine ring of these compounds, contributing to the field of antihypertensive drug research (Marvanová et al., 2016).
Leukemic Cell Differentiation
Piperazine derivatives of butyric acid, related to this compound, were studied for their effects on the differentiation and growth inhibition of human leukemic cells. These derivatives acted effectively on the differentiation and proliferation of leukemia cells, offering insights into cancer treatment (Gillet et al., 1997).
properties
IUPAC Name |
4-piperazin-1-ylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(11)2-5-10-6-3-9-4-7-10;/h9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGBGMBKIVPUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

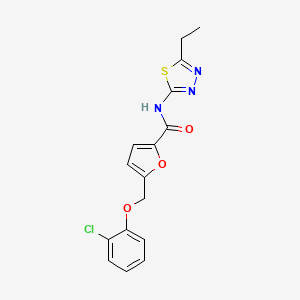

![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)
![1-{2-[4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B2695956.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2695957.png)
![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/no-structure.png)

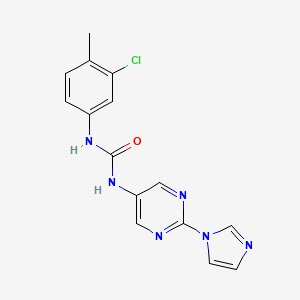
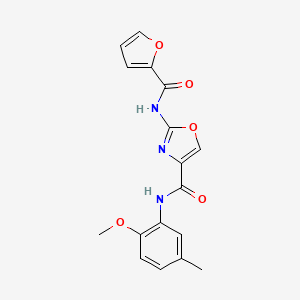
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2695970.png)
